Welcome to the BenchChem Online Store!
molecular formula C12H12N2<br>C6H5NHC6H4NH2<br>C12H12N2 B046282 N-Phenyl-p-phenylenediamine CAS No. 101-54-2

N-Phenyl-p-phenylenediamine

Cat. No. B046282
M. Wt: 184.24 g/mol
InChI Key: ATGUVEKSASEFFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06953866B2

Procedure details

It is disclosed that phenylhydroxylamine and aniline in the presence of concentrated HCl, HZSM-5, HY zeolites, Nafion, filtrol (acid clay), NaHSO4/SiO4, or montmorillonite yield p-aminodiphenylamine. In each case, the predominant isomer of aminodiphenylamine was the para isomer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
HY
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Nafion
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
NaHSO4 SiO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7]O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.Cl>>[CH:4]1[CH:5]=[CH:6][C:1]([NH:7][C:13]2[CH:14]=[CH:15][C:10]([NH2:9])=[CH:11][CH:12]=2)=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
HY
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Nafion
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
NaHSO4 SiO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
montmorillonite
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)NC2=CC=C(C=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.